BenchChemオンラインストアへようこそ!

2-Cyclohexyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Lipophilicity Physicochemical Property CNS Drug Design

2-Cyclohexyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS 1443287-32-8, molecular formula C11H14N2O3, MW 222.24 g/mol) is a synthetic heterocyclic compound belonging to the 3-oxo-2,3-dihydropyridazine-4-carboxylic acid class. It features a cyclohexyl substituent at the N2 position, which imparts intermediate lipophilicity (XLogP3 = 1.6) relative to its phenyl (XLogP3 = 1.3) and 4-methylcyclohexyl (XLogP3 = 1.8) analogs.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
Cat. No. B11800147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C(=O)C(=CC=N2)C(=O)O
InChIInChI=1S/C11H14N2O3/c14-10-9(11(15)16)6-7-12-13(10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,15,16)
InChIKeyHKCILTXFHVTJAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid: A Defined-Lipophilicity Pyridazine Carboxylic Acid Building Block


2-Cyclohexyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS 1443287-32-8, molecular formula C11H14N2O3, MW 222.24 g/mol) is a synthetic heterocyclic compound belonging to the 3-oxo-2,3-dihydropyridazine-4-carboxylic acid class. It features a cyclohexyl substituent at the N2 position, which imparts intermediate lipophilicity (XLogP3 = 1.6) relative to its phenyl (XLogP3 = 1.3) and 4-methylcyclohexyl (XLogP3 = 1.8) analogs [1][2]. The compound serves as a versatile carboxylic acid handle for amide coupling in medicinal chemistry and is commercially available with batch-specific QC certification (purity ≥97%) .

Why 2-Cyclohexyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Cannot Be Casually Replaced by In-Class Analogs


Although several N2-substituted 3-oxo-2,3-dihydropyridazine-4-carboxylic acids share the same core scaffold, substitution at N2 governs critical drug-like properties including lipophilicity (XLogP3 range: 1.3–1.8), hydrogen-bond donor/acceptor counts (1–2 donors; 4–5 acceptors), and conformational flexibility (rotatable bonds: 2–3) [1][2]. A 0.3-unit shift in XLogP3 between the cyclohexyl derivative (1.6) and the phenyl analog (1.3) translates to a predicted ~2-fold difference in octanol-water partition coefficient, directly impacting passive membrane permeability and metabolic stability [3]. Similarly, replacing the cyclohexyl group with a benzyl group introduces an additional rotatable bond (3 vs. 2), which increases entropic penalty upon target binding [4]. These quantifiable physicochemical divergences mean that analog interchange without experimental validation risks compromising lead optimization trajectories.

2-Cyclohexyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid: Quantitative Differentiation Evidence


Lipophilicity Optimization: XLogP3 of 1.6 Positions the Cyclohexyl Derivative Between Phenyl (1.3) and 4-Methylcyclohexyl (1.8) Analogs

The target compound exhibits a computed XLogP3 of 1.6, which is 0.3 log units higher than the 2-phenyl analog (XLogP3 = 1.3) and 0.2 log units lower than the 2-(4-methylcyclohexyl) analog (XLogP3 = 1.8) [1][2][3]. This intermediate lipophilicity falls within the optimal range (XLogP3 1.5–2.5) for CNS drug candidates, offering a balance between passive permeability and aqueous solubility [4].

Lipophilicity Physicochemical Property CNS Drug Design

Hydrogen Bond Donor Count Reduced to 1 vs. 2 for the Parent Unsubstituted Scaffold: Implications for Membrane Permeability

The target compound possesses 1 hydrogen bond donor (HBD; the carboxylic acid OH), compared to 2 HBDs for the parent 3-oxo-2,3-dihydropyridazine-4-carboxylic acid (carboxylic acid OH + lactam NH) [1][2]. Reducing the HBD count from 2 to 1 decreases the desolvation penalty for membrane permeation by approximately 1–2 kcal/mol per hydrogen bond donor [3].

Hydrogen Bonding Permeability Drug-Likeness

Hydrogen Bond Acceptor Count of 4 vs. 5 for the Fluorophenyl Analog: Reduced Efflux Transporter Recognition Potential

The target compound has 4 hydrogen bond acceptors (HBA), whereas the 2-(4-fluorophenyl) analog possesses 5 HBA (the additional fluorine atom contributes one acceptor) [1][2]. In silico models suggest that compounds with HBA ≤ 4 exhibit significantly lower P-glycoprotein (P-gp) efflux liability compared to compounds with HBA ≥ 5, a key determinant for CNS exposure [3].

Hydrogen Bond Acceptor Efflux Liability Blood-Brain Barrier

Conformational Restriction: Only 2 Rotatable Bonds vs. 3 for the Benzyl Analog Enhances Target Binding Affinity Potential

The target compound possesses only 2 rotatable bonds, compared to 3 rotatable bonds for the 2-benzyl analog [1][2]. The reduction by one rotatable bond decreases the conformational entropy loss upon binding by approximately 0.5–1.0 kcal/mol, which can translate to a 2–5 fold improvement in binding affinity (KD or IC50) if the bound conformation is pre-organized [3].

Conformational Flexibility Entropic Penalty Binding Affinity

Commercial Availability with Batch-Specific QC Certification: Standardized Purity ≥97% Supports Reproducible Screening

The compound is supplied with batch-specific quality control certification including NMR, HPLC, and GC at a standard purity of ≥97% (Bidepharm) . In comparison, the 2-(4-methylcyclohexyl) analog is also listed at 97% purity (CheMenu) , indicating comparable commercial purity standards across the analog series. However, the availability of multi-batch QC documentation for the target compound from Bidepharm provides verifiable lot-to-lot consistency for critical screening experiments.

Quality Control Purity Reproducibility

2-Cyclohexyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid: Target Application Scenarios Based on Quantified Differentiation Evidence


CNS Drug Discovery Hit-to-Lead Optimization as a Lipophilicity-Modulated Fragment

With an XLogP3 of 1.6, which lies within the CNS MPO optimal range (1.5–2.5), and reduced HBD/HBA counts (1/4) that minimize efflux transporter recognition, the compound is well-suited as a fragment or building block for CNS-targeted lead series [1][2]. Amide coupling of its carboxylic acid handle with amine-containing pharmacophores generates candidates with predictable lipophilicity profiles, enabling rational logD tuning without introducing additional hydrogen bond acceptors.

Kinase Inhibitor Chemistry: Replacement of the Parent Unsubstituted Scaffold to Improve Permeability and Selectivity

The reduction in hydrogen bond donor count from 2 (parent) to 1 (cyclohexyl derivative) decreases the desolvation penalty for passive membrane crossing [3]. This makes the compound a preferred starting material over the parent 3-oxo-2,3-dihydropyridazine-4-carboxylic acid when designing cell-permeable kinase inhibitors, where intracellular target engagement is required.

Conformationally Pre-Organized Ligand Design for GPCR or Enzyme Active Sites

With only 2 rotatable bonds, the cyclohexyl derivative imposes greater conformational restriction than the 2-benzyl analog (3 rotatable bonds) [4]. This pre-organization reduces the entropic penalty upon binding, making the compound valuable for structure-based drug design where rigidified scaffolds are preferred to achieve nanomolar affinity with minimal molecular weight.

Synthetic Methodology Development: Reference Cyclohexyl-Substituted Pyridazine for Coupling Reaction Optimization

The compound's defined structure, favorable purity (≥97%), and documented synthesis via enaminone condensation [5] establish it as a reliable model substrate for developing and benchmarking amide coupling, esterification, or decarboxylative cross-coupling reactions on the pyridazine core. Batch-specific QC certificates ensure reproducible reaction outcomes across different laboratories.

Quote Request

Request a Quote for 2-Cyclohexyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.